molecular formula C12H15F3N4 B11057641 5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine

5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B11057641
M. Wt: 272.27 g/mol
InChI Key: GNQYNSPHPDZKBP-UHFFFAOYSA-N
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Description

5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrido[4,3-d]pyrimidines.

Scientific Research Applications

5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 5-Methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine
  • N-Propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine

Uniqueness

5-Methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine is unique due to the combination of its trifluoromethyl group and pyrido[4,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15F3N4

Molecular Weight

272.27 g/mol

IUPAC Name

5-methyl-N-propyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H15F3N4/c1-3-5-18-11(12(13,14)15)10-8(2)16-6-4-9(10)17-7-19-11/h4,6-7,18H,3,5H2,1-2H3,(H,17,19)

InChI Key

GNQYNSPHPDZKBP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(C2=C(C=CN=C2C)NC=N1)C(F)(F)F

Origin of Product

United States

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